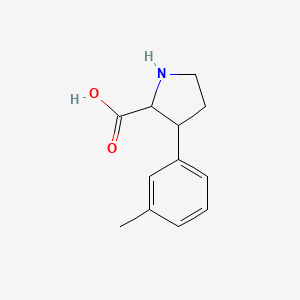

3-(M-tolyl)pyrrolidine-2-carboxylic acid

Description

Significance of Pyrrolidine (B122466) Ring Systems in Organic and Medicinal Chemistry

The pyrrolidine ring is considered a "privileged scaffold" in medicinal chemistry, a term used to describe molecular frameworks that are capable of binding to multiple biological targets. mdpi.comnih.gov Its significance stems from several key features:

Three-Dimensional Structure: Unlike flat aromatic rings, the pyrrolidine ring is non-planar and can adopt various conformations, a phenomenon known as "pseudorotation". mdpi.commdpi.com This three-dimensionality allows for a more precise spatial arrangement of substituents, enabling a better exploration of the pharmacophore space and enhancing interactions with biological targets. mdpi.com

Stereochemical Complexity: The carbon atoms of the pyrrolidine ring are typically sp³-hybridized, which allows for the creation of multiple stereocenters. mdpi.commdpi.com The specific stereoisomers of a molecule can exhibit vastly different biological activities, and the pyrrolidine scaffold provides a robust framework for introducing and controlling this stereochemistry. mdpi.comnih.gov

Natural Abundance and Biocompatibility: The pyrrolidine ring is a core component of the amino acid proline and is found in numerous alkaloids and other natural products. mdpi.comnih.govresearchgate.net This prevalence in nature suggests a degree of biocompatibility and evolutionary selection for interaction with biological systems.

Synthetic Versatility: A wide range of synthetic methodologies have been developed for the construction and functionalization of the pyrrolidine ring, allowing for the creation of diverse libraries of compounds for drug screening. mdpi.comorganic-chemistry.org

These attributes have led to the incorporation of the pyrrolidine scaffold into a wide range of approved drugs with diverse therapeutic applications, including antiviral, antibacterial, anticancer, and anti-inflammatory agents. nih.govresearchgate.net

Rationale for Investigating 3-Arylpyrrolidine-2-carboxylic Acid Derivatives

The investigation into 3-arylpyrrolidine-2-carboxylic acid derivatives, such as 3-(M-tolyl)pyrrolidine-2-carboxylic acid, is driven by a strategic approach to drug design that leverages the inherent properties of the pyrrolidine scaffold and the added functionality of its substituents.

The rationale for this specific substitution pattern can be broken down as follows:

The Carboxylic Acid Moiety: The presence of a carboxylic acid group at the 2-position is often intended to mimic the structure of natural amino acids, particularly glutamic acid, which is a major excitatory neurotransmitter in the central nervous system. nih.gov This mimicry can lead to interactions with amino acid transporters or receptors, making these compounds promising candidates for neurological disorders.

The combination of the rigid, yet conformationally flexible, pyrrolidine ring with the electronically tunable aryl group and the biologically relevant carboxylic acid creates a molecular framework with a high potential for specific and potent interactions with a variety of biological targets.

Overview of Research Trajectories for Related Pyrrolidine Carboxylic Acids

Research into pyrrolidine carboxylic acids is a vibrant and evolving field, with several key trajectories shaping the current landscape.

One major area of focus is the development of asymmetric synthetic methods to control the stereochemistry of the pyrrolidine ring. researchgate.netnih.govrsc.org This is crucial, as different stereoisomers can have dramatically different pharmacological profiles. Techniques such as organocatalytic enantioselective Michael additions and C-H activation strategies are being employed to synthesize highly enantiomerically enriched pyrrolidine derivatives. researchgate.netnih.gov

Another significant research direction is the exploration of these compounds as modulators of ionotropic glutamate (B1630785) receptors (iGluRs) . nih.gov Given the structural similarity to glutamate, derivatives of 3-arylpyrrolidine-2-carboxylic acid are being investigated as potential antagonists for iGluR subtypes, which could have applications in the treatment of various neurological and psychiatric disorders. nih.gov An elaborate structure-activity relationship (SAR) study on a series of (2S,3R)-3-(carboxyphenyl)pyrrolidine-2-carboxylic acid analogs revealed that substituents on the phenyl ring can confer selectivity for different NMDA receptor subtypes. nih.gov

Furthermore, the antiproliferative activity of pyrrolidine derivatives is an active area of investigation. mdpi.com Research into 3,5-diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic acid derivatives has shown that some of these compounds exhibit significant activity against various human cancer cell lines, highlighting the potential of this scaffold in oncology. mdpi.com

The versatility of the pyrrolidine scaffold also allows for its use as a synthetic intermediate for the preparation of more complex, pharmaceutically active compounds. google.com The inherent functionality of the pyrrolidine ring can be leveraged to construct larger molecules with desired therapeutic properties.

While specific research findings on this compound are not extensively documented in publicly available literature, the broader research on related 3-arylpyrrolidine-2-carboxylic acids provides a strong foundation for its potential applications and future investigations. The data from these related compounds can be used to predict the potential biological activities and guide the design of future studies on the m-tolyl derivative.

Structure

3D Structure

Properties

Molecular Formula |

C12H15NO2 |

|---|---|

Molecular Weight |

205.25 g/mol |

IUPAC Name |

3-(3-methylphenyl)pyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C12H15NO2/c1-8-3-2-4-9(7-8)10-5-6-13-11(10)12(14)15/h2-4,7,10-11,13H,5-6H2,1H3,(H,14,15) |

InChI Key |

RWHQLPIVMHQXDY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC=C1)C2CCNC2C(=O)O |

Origin of Product |

United States |

Synthetic Strategies and Methodologies for Pyrrolidine 2 Carboxylic Acid Architectures

Stereoselective Synthesis Approaches to Pyrrolidine (B122466) Carboxylic Acid Derivatives

Achieving control over the stereochemistry at the C2 and C3 positions of the pyrrolidine ring is paramount for the synthesis of biologically active compounds. Various strategies have been developed to install the desired stereoisomers with high fidelity.

Utilization of C(sp3)-H Activation Strategies

Direct functionalization of C(sp3)-H bonds has emerged as a powerful and efficient strategy for forming carbon-carbon bonds, streamlining synthetic pathways by avoiding pre-functionalization steps. nih.govfigshare.com In the context of proline analogs, palladium-catalyzed C(sp3)-H activation has been successfully employed for the stereoselective synthesis of 3-arylpyrrolidine-2-carboxylic acid derivatives. nih.gov

This methodology often involves the use of a directing group, such as an 8-aminoquinoline (AQ) amide, attached to the carboxylic acid. nih.gov This group positions the palladium catalyst in proximity to the C3-H bond of the pyrrolidine ring, enabling regioselective activation and subsequent arylation via cross-coupling with an aryl halide, such as methyl-3-iodobenzoate. A key advantage of this approach is its potential for high stereocontrol, particularly in creating the trans relationship between the substituents at the C2 and C3 positions. nih.gov Research has demonstrated this method's utility in synthesizing a range of (2S,3R)-3-(carboxyphenyl)pyrrolidine-2-carboxylic acid analogs, establishing a robust route to these complex structures. nih.gov

Table 1: Representative Data for C(sp3)-H Arylation in Proline Analog Synthesis

This table illustrates typical results from C(sp³)-H activation studies, adapted for the synthesis of a 3-aryl proline derivative.

| Entry | Aryl Source | Catalyst | Ligand/Additive | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1 | Methyl-3-iodobenzoate | Pd(OAc)2 (10 mol%) | PivOH (30 mol%) | 36-48 | nih.gov |

| 2 | Arylboronic Ester | Rh(I) | CsCO3 | 86 | nih.gov |

| 3 | Arylboronic Acid | Pd-catalyst | Xantphos | 31-87 | nih.gov |

Application of 1,4-Cuprate Addition Methodologies

The 1,4-conjugate addition of organocuprates to α,β-unsaturated carbonyl compounds is a cornerstone of stereoselective C-C bond formation. wikipedia.orgmdpi.com This strategy is highly effective for synthesizing 3-substituted pyrrolidine derivatives. The process typically involves the addition of a Gilman reagent (a lithium dialkylcuprate) or a related organocopper species to an enantiopure α,β-unsaturated lactam or ester precursor. nih.govmasterorganicchemistry.comwikipedia.org

For the synthesis of a 3-(m-tolyl)pyrrolidine, a lithium di(m-tolyl)cuprate reagent would be added to a suitable Michael acceptor. The stereochemical outcome of the addition is often highly predictable and controllable, influenced by the chirality of the starting material. nih.gov For instance, the addition of an aryl cuprate to an enantiopure enone derived from a chiral starting material like Garner's aldehyde can produce the adduct as a single diastereomer. nih.gov This intermediate can then be further manipulated to form the final pyrrolidine ring system. The use of additives like trimethylsilyl chloride (TMSCl) can accelerate these 1,4-additions and improve yields. nih.gov

Table 2: Diastereoselective 1,4-Cuprate Addition to Chiral Michael Acceptors

This table presents generalized findings on the stereoselectivity of cuprate additions in the synthesis of 3-substituted prolines.

| Entry | Cuprate Reagent | Substrate Type | Diastereomeric Ratio (dr) | Reference |

|---|---|---|---|---|

| 1 | Aryl Cuprate | Enantiopure Enone | Single Diastereomer | nih.gov |

| 2 | Dialkylcuprate | Chiral Oxazolidine α,β-Unsaturated Ester | Highly Diastereoselective | nih.gov |

| 3 | (m-tolyl)2CuLi | α,β-Unsaturated Lactam | >20:1 | researchgate.net |

Diastereoselective and Enantioselective Pathways

Beyond C-H activation and cuprate additions, a variety of other powerful stereoselective methods exist. These pathways often leverage chiral catalysts or chiral starting materials to induce high levels of diastereo- and enantioselectivity. researchgate.netresearchgate.net

One notable approach is the asymmetric organocatalytic Michael addition of nitro esters to α,β-unsaturated aldehydes, which can produce precursors for trans-3-substituted proline derivatives with excellent enantioselectivity (up to 99% ee). nih.gov Another strategy begins with commercially available chiral precursors like 3-hydroxy-(S)-proline. nih.govresearchgate.net The hydroxyl group can be oxidized to a ketone, which is then converted to an enol triflate. This intermediate can undergo palladium-mediated coupling reactions to introduce a variety of substituents at the C3 position, including aryl groups. Subsequent hydrogenation of the double bond can proceed with good to modest diastereoselectivity. nih.govresearchgate.net Asymmetric phase-transfer catalysis has also been employed for the conjugate addition of glycine ester equivalents to α,β-unsaturated aldehydes, yielding various 3-substituted prolines with high enantioselectivity. researchgate.net

Formation of the Pyrrolidine Ring System

The construction of the five-membered pyrrolidine ring is the defining step in these syntheses. This is typically achieved after the key stereocenters have been established in an acyclic precursor.

Intramolecular Cyclization Techniques

Intramolecular cyclization is a common and effective method for forming the pyrrolidine ring from a suitably functionalized linear precursor. organic-chemistry.orgmdpi.com Once a 1,4-addition or other C-C bond-forming reaction has established the desired substitution pattern on an acyclic molecule, functional group manipulation can generate a precursor poised for cyclization.

For example, a linear precursor containing a terminal amine and a suitable leaving group (such as a mesylate) at the appropriate position can undergo an intramolecular SN2 reaction to close the ring. nih.gov This process is highly efficient for forming the five-membered ring. Reductive amination is another powerful technique, where a linear precursor containing an aldehyde or ketone and an amine undergoes cyclization and reduction in one pot to afford the pyrrolidine. Radical cyclization processes have also been reported for the synthesis of 3-substituted prolines. nih.gov

Condensation Reactions for Pyrrolidinone Formation

Condensation reactions, where two molecules combine with the loss of a small molecule like water, are fundamental in organic synthesis. wikipedia.orglibretexts.orgunizin.org In the context of pyrrolidine synthesis, intramolecular condensation reactions can be used to form pyrrolidinones (also known as γ-lactams), which are versatile intermediates that can be readily reduced to the corresponding pyrrolidines.

A classic example is the Dieckmann condensation, an intramolecular Claisen condensation of a diester to form a β-keto ester. A suitably substituted linear precursor with ester groups at the 1 and 4 positions relative to a nitrogen atom can undergo cyclization to form a pyrrolidinone ring. The resulting pyrrolidinone can then be reduced using reagents like borane (BH₃) or lithium aluminum hydride (LiAlH₄) to yield the final pyrrolidine architecture. nih.gov This two-step sequence of cyclization followed by reduction is a robust and widely used method for constructing the pyrrolidine core.

Derivation from Advanced Synthetic Intermediates

A prominent strategy for constructing the 3-aryl-pyrrolidine-2-carboxylic acid scaffold involves the use of advanced synthetic intermediates that already contain a portion of the final ring structure. This approach allows for more convergent and often more stereocontrolled syntheses.

One such method begins with pyroglutamate derivatives, which serve as chiral templates. For instance, methyl-Boc-D-pyroglutamate can be elaborated through a multi-step sequence to introduce the desired aryl group. This can involve an ester hydrolysis and amide coupling, followed by a C-H activation-arylation step with an appropriate aryl iodide, such as methyl-3-iodobenzoate. Subsequent chemical manipulations, including epimerization and further functional group transformations, lead to the target 3-arylpyrrolidine-2-carboxylic acid structure. nih.gov

Another powerful approach utilizes a 1,4-addition of an organocuprate reagent to an enantiopure enone precursor. nih.gov This Michael addition establishes the crucial carbon-carbon bond at the 3-position of the pyrrolidine ring with high diastereoselectivity. The resulting adduct, containing the aryl group, can then be further transformed. For example, reduction of a lactam functionality, followed by deprotection of silyl ethers and subsequent oxidation of the resulting diol, can yield the diacid. A final deprotection step then affords the desired 3-arylpyrrolidine-2-carboxylic acid. nih.gov

These methods, which build upon complex and stereochemically defined intermediates, offer significant advantages in terms of efficiency and stereocontrol, despite sometimes requiring a greater number of individual steps.

Introduction and Manipulation of the Carboxylic Acid Moiety

A common and straightforward method for unmasking the carboxylic acid functionality is through the hydrolysis of a corresponding ester precursor. This transformation is typically achieved under basic or acidic conditions.

Basic hydrolysis, often employing alkali metal hydroxides like sodium hydroxide (NaOH) or lithium hydroxide (LiOH) in a mixed aqueous-organic solvent system, is widely used. nih.govgoogle.com For example, a protected pyrrolidine-2-carboxylate ester can be saponified to the corresponding carboxylic acid. nih.gov The choice of base and reaction conditions can be critical to avoid side reactions, such as epimerization at the adjacent stereocenter.

| Precursor Type | Hydrolysis Conditions | Product |

| Ester | Basic (e.g., NaOH, LiOH) | Carboxylic Acid |

| Ester | Acidic (e.g., HCl, H2SO4) | Carboxylic Acid |

This table summarizes common hydrolysis-based routes to pyrrolidine-2-carboxylic acids.

Oxidative methods offer another avenue to the carboxylic acid group, often starting from a precursor with a different oxidation state at the 2-position, such as an alcohol or an aldehyde.

The oxidation of a primary alcohol at the 2-position of the pyrrolidine ring can yield the desired carboxylic acid. Strong oxidizing agents are typically required for this transformation. For instance, ruthenium trichloride (RuCl₃) in the presence of a co-oxidant can effectively convert a diol precursor, formed after ring construction, into the corresponding diacid. nih.gov

More recently, methods for the oxidative cleavage of pyrrolidine-2-methanols to form γ-lactams have been developed, which can be seen as an intramolecular amidation of a transiently formed carboxylic acid. jst.go.jp While not directly yielding the free carboxylic acid, these methods highlight the utility of oxidative transformations in manipulating the functionality at the 2-position.

| Starting Material | Oxidizing Agent | Product |

| Primary Alcohol | Ruthenium-based oxidants | Carboxylic Acid |

| Pyrrolidine-2-methanol | Organocatalyst and Oxone | γ-Lactam |

This table outlines oxidative strategies for forming or modifying the carboxylic acid moiety or related functionalities.

Strategic Protecting Group Implementation and Deprotection in Pyrrolidine Synthesis

The synthesis of complex molecules like 3-(m-tolyl)pyrrolidine-2-carboxylic acid necessitates the use of protecting groups to mask reactive functionalities, namely the nitrogen atom of the pyrrolidine ring and the carboxylic acid group. wikipedia.org The choice of protecting groups and the strategy for their removal are crucial for the success of the synthesis. acs.orgmdpi.com

The pyrrolidine nitrogen is typically protected as a carbamate (B1207046). The tert-butoxycarbonyl (Boc) group is a very common choice due to its stability under a wide range of reaction conditions and its facile removal under acidic conditions. nih.govgoogle.commdpi.com Other carbamate protecting groups, such as benzyloxycarbonyl (Cbz), are also employed. nih.gov

The carboxylic acid is most often protected as an ester. Methyl or ethyl esters are common, offering a balance of stability and ease of removal via hydrolysis. For instances where milder deprotection conditions are required, benzyl or tert-butyl esters can be used, which can be removed by hydrogenolysis or acidolysis, respectively. google.com

| Functional Group | Protecting Group | Common Abbreviation |

| Amine (Nitrogen) | tert-butoxycarbonyl | Boc |

| Amine (Nitrogen) | benzyloxycarbonyl | Cbz |

| Carboxylic Acid | Methyl ester | -OMe |

| Carboxylic Acid | Ethyl ester | -OEt |

| Carboxylic Acid | tert-butyl ester | -OtBu |

| Carboxylic Acid | Benzyl ester | -OBn |

This table lists common protecting groups for nitrogen and carboxyl functionalities in pyrrolidine synthesis.

A key aspect of a successful synthetic strategy is the ability to selectively remove one protecting group in the presence of others. This "orthogonal" protection strategy allows for the sequential unmasking and reaction of different functional groups within the molecule.

For example, a Boc group on the nitrogen can be selectively removed using an acid like trifluoroacetic acid (TFA) without affecting an ester group. nih.govmdpi.com Conversely, an ester can be hydrolyzed under basic conditions while leaving the Boc group intact. nih.gov The final step in many syntheses of pyrrolidine-2-carboxylic acids is a "global deprotection," where all remaining protecting groups are removed simultaneously, often under strong acidic conditions. nih.gov In some cases, a one-pot alkylation and deprotection strategy can be employed to improve efficiency. nih.gov

Chemical Reactivity and Transformations of this compound and Analogues

The chemical behavior of this compound is characterized by the reactivity of its two primary functional groups: the carboxylic acid and the pyrrolidine ring. These sites allow for a variety of chemical transformations, enabling the synthesis of diverse derivatives. The reactivity is influenced by the stereochemistry of the molecule and the electronic properties of the m-tolyl substituent.

Derivatization and Structural Diversification of 3 M Tolyl Pyrrolidine 2 Carboxylic Acid

Design and Synthesis of Novel Analogues

The generation of novel analogues of 3-(M-tolyl)pyrrolidine-2-carboxylic acid is a key strategy for optimizing its properties. This involves a combination of high-throughput synthesis for creating large libraries of compounds and traditional, targeted synthesis for producing specific, rationally designed derivatives.

To efficiently explore the chemical space around the this compound core, parallel synthesis techniques are often employed. These methods allow for the rapid generation of a large number of derivatives in a microtiter plate format. A common approach involves the use of a common intermediate which can then be reacted with a diverse set of building blocks. For instance, the carboxylic acid group of a protected this compound can be activated and then reacted with a library of amines to generate a corresponding amide library. Similarly, the secondary amine of the pyrrolidine (B122466) ring can be functionalized with a variety of substituents.

Table 1: Exemplary Library Generation via Parallel Amidation

| Reactant A (Protected Core) | Reactant B (Amine Library) | Resulting Analogue Structure |

| N-Boc-3-(m-tolyl)pyrrolidine-2-carboxylic acid | Benzylamine | N-benzyl-3-(m-tolyl)pyrrolidine-2-carboxamide |

| N-Boc-3-(m-tolyl)pyrrolidine-2-carboxylic acid | Morpholine | (3-(m-tolyl)pyrrolidin-2-yl)(morpholino)methanone |

| N-Boc-3-(m-tolyl)pyrrolidine-2-carboxylic acid | Aniline | N-phenyl-3-(m-tolyl)pyrrolidine-2-carboxamide |

This table illustrates a hypothetical parallel synthesis scheme. The actual synthesis would involve a larger and more diverse set of amines.

While library generation is useful for initial screening, traditional synthetic organic chemistry provides the means for the targeted synthesis of specific analogues with desired modifications. For this compound, this can involve multi-step reaction sequences to introduce precise structural changes. For example, the m-tolyl group could be further functionalized through electrophilic aromatic substitution reactions, or the pyrrolidine ring could be modified to introduce additional substituents or alter its stereochemistry. These targeted approaches are crucial for fine-tuning the properties of the lead compound.

A key aspect of structural diversification is the exploration of positional isomers. In the context of this compound, this could involve synthesizing the ortho- and para-tolyl analogues to investigate the impact of the tolyl group's position on the molecule's activity. Furthermore, the functional groups on the pyrrolidine ring can be repositioned. For instance, analogues where the carboxylic acid is at the 3-position and the tolyl group is at the 2- or 4-position would provide valuable insights into the spatial requirements for biological activity.

Analytical Derivatization for Advanced Characterization

Derivatization is not only a tool for creating new analogues but also a critical step in the analytical characterization of this compound. By converting the molecule into a derivative with specific properties, its detection and quantification by various analytical techniques can be significantly enhanced.

For techniques like High-Performance Liquid Chromatography (HPLC) coupled with UV-Vis or Mass Spectrometry (MS) detection, derivatization can improve chromatographic behavior and detection sensitivity. The carboxylic acid and secondary amine functionalities of this compound are primary targets for such derivatization. For example, esterification of the carboxylic acid can increase its volatility for gas chromatography, while acylation of the amine can improve its ionization efficiency in mass spectrometry.

Table 2: Common Derivatization Reagents for Spectroscopic Analysis

| Functional Group | Derivatizing Reagent | Resulting Derivative | Analytical Advantage |

| Carboxylic Acid | Trimethylsilyldiazomethane | Methyl ester | Increased volatility for GC |

| Carboxylic Acid | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with an amine | Amide | Enhanced ionization for MS |

| Secondary Amine | Acetic Anhydride | N-acetyl derivative | Improved chromatographic resolution |

| Secondary Amine | Phenylisothiocyanate (PITC) | Phenylthiocarbamoyl (PTC) derivative | UV absorbance for HPLC detection. thermofisher.com |

When high sensitivity is required, fluorescent derivatization is a powerful technique. Reagents that react with the primary or secondary amine or the carboxylic acid of this compound to introduce a fluorescent tag can lower the limits of detection significantly. This is particularly useful for quantifying the compound in complex biological matrices.

Several reagents are available for the fluorescent labeling of amino acids and related compounds. thermofisher.comcreative-proteomics.com For the secondary amine of the pyrrolidine ring, reagents like 9-fluorenylmethyl chloroformate (FMOC-Cl) can be used. creative-proteomics.comnih.gov For the carboxylic acid group, derivatization can be achieved using fluorescent hydrazines or amines after activation of the carboxyl group.

Table 3: Examples of Fluorescent Derivatization Reagents

| Reagent | Target Functional Group | Excitation Wavelength (nm) | Emission Wavelength (nm) |

| Dansyl Chloride | Secondary Amine | ~335 | ~520 |

| 9-Fluorenylmethyl chloroformate (FMOC-Cl) | Secondary Amine | ~265 | ~310. creative-proteomics.com |

| o-Phthaldialdehyde (OPA) (with a thiol) | (Requires primary amine) | ~340 | ~455. thermofisher.comfishersci.com |

| 6-Aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC) | Secondary Amine | ~250 | ~395. waters.com |

Note: OPA is primarily for primary amines and would not directly react with the secondary amine of the pyrrolidine ring unless the ring is opened or modified.

Structure-Activity Relationship (SAR) Guided Derivatization

The derivatization of this compound is a key strategy in medicinal chemistry aimed at discovering novel therapeutic agents. This process is often guided by Structure-Activity Relationship (SAR) studies, which seek to understand how specific structural modifications of a lead compound influence its biological activity. In the context of developing inhibitors for enzymes like the enoyl acyl carrier protein reductase (InhA) from Mycobacterium tuberculosis, the pyrrolidine carboxamide scaffold, of which this compound is a member, has been a subject of extensive investigation. nih.gov SAR-guided derivatization allows for a rational and iterative approach to optimize the potency, selectivity, and pharmacokinetic properties of new chemical entities. nih.govmdpi.com

Systematic Modification for Pharmacological Profile Optimization

The optimization of the pharmacological profile of compounds based on the this compound core involves systematic modifications at various positions of the molecule. Research into this class of compounds, particularly as InhA inhibitors, began with a lead compound featuring an unsubstituted phenyl ring attached to the pyrrolidine core, which demonstrated an initial inhibitory concentration (IC50) of 10.05 μM. nih.gov

Systematic derivatization efforts have focused primarily on two regions: the phenyl ring attached to the pyrrolidine (designated as Ring A) and the chemical moiety attached to the carboxamide group (designated as Ring B). By systematically altering the substituents on Ring A, researchers have been able to significantly enhance the inhibitory potency. For instance, the introduction of various functional groups at the ortho-, meta-, and para-positions of the phenyl ring has led to the development of derivatives with IC50 values in the low micromolar and even nanomolar range. orientjchem.org This iterative process, often employing microtiter library synthesis and in-situ screening, has enabled the rapid optimization of the lead compound, improving its potency by over 160-fold in some cases. nih.govnih.gov

The table below illustrates the effect of systematic modifications on the phenyl ring (Ring A) on the InhA inhibitory activity.

| Compound ID | Ring A Substituent | IC50 (μM) |

|---|---|---|

| s1 | Unsubstituted | 10.05 |

| s10 | 3-Me (m-tolyl) | Weak Activity |

| s4 | 3-Br | 1.58 |

| s6 | 3-CF3 | 3.55 |

| s15 | 3-isopropyl | 5.55 |

| s7 | 4-Cl | >100 |

| d11 | 3,5-di-Cl | 0.062 |

Impact of Substituent Effects on Biological Activity and Selectivity

The biological activity and selectivity of this compound derivatives are profoundly influenced by the nature and position of substituents on the aromatic ring. SAR studies have elucidated several key principles governing their inhibitory action against targets like InhA. nih.gov

Positional Effects: The location of the substituent on the phenyl ring is critical.

Meta-position: Substitutions at the meta-position (3-position) are generally the most favorable. The best InhA inhibitory activity is observed with small to moderate-sized electron-withdrawing groups at this position. nih.gov

Ortho-position: The presence of substituents at the ortho-position (2-position) typically reduces the compound's potency. nih.gov

Para-position: Substituents at the para-position (4-position) are particularly detrimental to activity. It is hypothesized that a substituent at this position may cause a steric clash with amino acid residues in the hydrophobic binding pocket of the InhA enzyme. nih.gov

Electronic and Steric Effects: The electronic properties of the substituents play a significant role.

Electron-withdrawing groups (EWGs): Halogens (e.g., -Br, -Cl) and other EWGs (e.g., -CF3) at the meta-position tend to enhance inhibitory potency. nih.gov

Electron-donating groups (EDGs): The presence of a meta-methyl group (as in the m-tolyl derivative) or a meta-acetamido group weakens the activity compared to the unsubstituted analog. nih.gov

Disubstitution: The inhibitory potency can be dramatically improved with disubstitution on the phenyl ring. Specifically, 3,5-disubstitution with electron-withdrawing groups, such as in the 3,5-dichloro derivative, results in the most potent compounds in the series. In contrast, adjacent substituents generally weaken the inhibitory effect. nih.gov

The following table provides a detailed summary of the structure-activity relationships for various substituents on the phenyl ring of the pyrrolidine carboxamide scaffold.

| Compound ID | Ring A Substituent | Nature of Substituent | Position | IC50 (μM) | Relative Activity Note |

|---|---|---|---|---|---|

| s1 | -H | - | - | 10.05 | Lead Compound |

| s2 | -CO2Me | EWG | ortho (2) | ~30 | Decreased potency |

| s4 | -Br | EWG | meta (3) | 1.58 | Significantly Improved |

| s6 | -CF3 | Strong EWG | meta (3) | 3.55 | Improved |

| s10 | -Me | EDG | meta (3) | Weak Activity | Decreased potency |

| s13 | -NHCOCH3 | EDG | meta (3) | Weak Activity | Decreased potency |

| s5 | -Br | EWG | para (4) | >100 | Activity Lost |

| s7 | -Cl | EWG | para (4) | >100 | Activity Lost |

| d11 | 3,5-di-Cl | EWG | meta, meta | 0.062 | Most Potent |

No Specific Research Found for this compound

Following a comprehensive search of available scientific literature and computational chemistry databases, no specific theoretical or computational studies detailing the properties of This compound could be identified. The search for data pertaining to its electronic structure, frontier molecular orbitals, spectroscopic properties, conformational analysis, and intramolecular interactions did not yield any dedicated research articles or datasets for this particular compound.

Therefore, it is not possible to provide the detailed analysis and data tables as requested in the outline for sections on Quantum Chemical Investigations and Conformational Analysis and Molecular Dynamics Simulations. The scientific community has not published research that would allow for a thorough discussion of:

Density Functional Theory (DFT) Calculations: Specifics on the electronic structure, such as electron density distribution and molecular orbital shapes.

Frontier Molecular Orbital (FMO) Analysis: The energies and characteristics of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).

Spectroscopic Property Validation: Computational models to predict and validate spectroscopic data (e.g., NMR, IR, UV-Vis).

Conformational Analysis: The preferred three-dimensional arrangements of the molecule.

Intramolecular Hydrogen Bonding: The presence and nature of hydrogen bonds within the molecule.

Molecular Dynamics Simulations: The dynamic behavior and flexibility of the compound over time.

While research exists for the broader class of pyrrolidine-2-carboxylic acid derivatives and other related compounds, the user's strict instruction to focus solely on this compound prevents the inclusion of information from these related but distinct chemical entities. Without specific studies on the target molecule, any attempt to generate the requested content would be speculative and would not adhere to the required standards of scientific accuracy and focus.

Theoretical and Computational Studies of Pyrrolidine 2 Carboxylic Acid Systems

Computational Approaches to Structure-Activity Relationship (SAR)

Computational chemistry offers powerful tools to dissect the relationship between the molecular structure of a compound and its biological activity. For pyrrolidine-2-carboxylic acid systems, these methods are instrumental in identifying key structural features that govern their therapeutic potential.

The biological activity of a molecule like 3-(m-tolyl)pyrrolidine-2-carboxylic acid can be predicted and modeled using a variety of computational techniques. These models are built upon the principle that the biological effect of a compound is a function of its physicochemical and structural properties.

One common approach involves the generation of molecular descriptors, which are numerical representations of a molecule's properties. These can include constitutional descriptors (e.g., molecular weight, atom counts), topological descriptors (e.g., connectivity indices), and quantum chemical descriptors (e.g., HOMO/LUMO energies, dipole moment). For a series of related 3-aryl-pyrrolidine-2-carboxylic acid derivatives, these descriptors can be calculated and correlated with their experimentally determined biological activities.

For instance, in studies of related pyrrolidine (B122466) derivatives, the lipophilicity of the substituent on the 3-aryl ring has been shown to be a critical factor in modulating activity. The 'm-tolyl' group in this compound contributes a moderate level of lipophilicity, which can be quantified by descriptors such as the calculated logP (partition coefficient). By comparing the predicted activity based on this and other descriptors with experimental data from analogous compounds, a biological activity profile for the target molecule can be constructed.

A hypothetical biological activity prediction for a series of 3-aryl-pyrrolidine-2-carboxylic acid derivatives might be represented as follows:

| Compound | Aryl Substituent | Calculated logP | Predicted Activity (IC50, µM) |

| 1 | Phenyl | 2.5 | 15.2 |

| 2 | m-Tolyl | 3.1 | 8.7 |

| 3 | p-Chlorophenyl | 3.2 | 7.5 |

| 4 | p-Methoxyphenyl | 2.4 | 18.9 |

This table is illustrative and based on general principles of SAR. The predicted activity values are hypothetical.

Quantitative Structure-Activity Relationship (QSAR) models provide a more formal and statistically robust method for correlating molecular structure with biological activity. The development of a QSAR model for a class of compounds like 3-aryl-pyrrolidine-2-carboxylic acids involves several key steps:

Data Set Selection: A series of compounds with known biological activities is compiled. This data set should have structural diversity, particularly at the 3-aryl position.

Descriptor Calculation: A wide range of molecular descriptors is calculated for each compound in the data set.

Model Building: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are used to build a mathematical equation that relates the descriptors to the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques.

For a series of 3-aryl-pyrrolidine-2-carboxylic acid derivatives, a hypothetical QSAR equation might take the form:

log(1/IC50) = 0.45logP - 0.12Molecular_Weight + 0.87*Dipole_Moment + 2.34

This equation would suggest that biological activity increases with increasing lipophilicity and dipole moment, and decreases with increasing molecular weight. Such a model could then be used to predict the activity of novel compounds, including this compound, and to guide the design of more potent analogs. eurekaselect.com

Molecular Docking and Ligand-Receptor Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is a valuable tool for understanding how a ligand, such as this compound, might interact with its biological target at the molecular level.

To perform a molecular docking study, a three-dimensional structure of the target receptor is required, which is often obtained from X-ray crystallography or homology modeling. The ligand, this compound, is then computationally "docked" into the active site of the receptor. The docking algorithm samples a large number of possible conformations and orientations of the ligand within the active site and scores them based on their predicted binding affinity.

The results of a docking simulation can reveal the most likely binding mode of the inhibitor. For example, the carboxylic acid group of this compound is likely to form key ionic or hydrogen bond interactions with charged or polar residues in the active site. The pyrrolidine ring provides a rigid scaffold that orients the 3-m-tolyl group into a specific region of the binding pocket. The tolyl group itself may engage in hydrophobic or van der Waals interactions with nonpolar residues.

A detailed analysis of the docked complex can identify the key molecular interactions that contribute to the binding affinity. These interactions can be categorized as follows:

Hydrogen Bonds: The carboxylic acid and the pyrrolidine nitrogen can act as hydrogen bond donors and acceptors.

Ionic Interactions: The deprotonated carboxylate group can form salt bridges with positively charged amino acid residues like arginine or lysine.

Hydrophobic Interactions: The m-tolyl group can interact with hydrophobic pockets in the receptor, formed by residues such as leucine, isoleucine, and valine.

Pi-Stacking: The aromatic ring of the tolyl group can engage in π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan.

A hypothetical summary of the key interactions for this compound docked into a receptor active site is presented below:

| Functional Group of Ligand | Interacting Residue of Receptor | Type of Interaction | Predicted Distance (Å) |

| Carboxylic Acid | Arginine-123 | Ionic Bond, Hydrogen Bond | 2.8 |

| Pyrrolidine Nitrogen | Glutamate-88 | Hydrogen Bond | 3.1 |

| m-Tolyl Group | Leucine-45, Phenylalanine-92 | Hydrophobic, π-π Stacking | 3.5 - 4.5 |

This table is illustrative and based on general principles of molecular docking. The interacting residues and distances are hypothetical.

Through the integration of these computational approaches, a comprehensive understanding of the structure-activity relationships and binding mechanisms of this compound and its analogs can be achieved, providing a rational basis for the design of new and improved therapeutic agents.

Biological Activity and Mechanistic Insights of Pyrrolidine 2 Carboxylic Acid Derivatives Non Clinical Investigations

In Vitro Enzyme Inhibition Studies

The pyrrolidine-2-carboxylic acid scaffold has been identified as a core component in the design of various enzyme inhibitors. Researchers have modified this structure to target enzymes crucial in both bacterial and human pathophysiology.

Inhibition of Bacterial Enzymes (e.g., Enoyl Acyl Carrier Protein Reductase, DNA Gyrase)

Derivatives of pyrrolidine-2-carboxylic acid have shown promise as inhibitors of essential bacterial enzymes, a key strategy in the development of novel antibacterial agents.

One significant target is the Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis, a key enzyme in the mycobacterial fatty acid elongation cycle. researchgate.net A high-throughput screening identified a series of pyrrolidine (B122466) carboxamides as potent InhA inhibitors. researchgate.net Subsequent optimization led to compounds with significantly improved potency. For instance, compound d11 , featuring 3,5-dichloro substituents on the phenyl ring, was the most potent identified in its series, with an IC50 value of 0.39 μM. researchgate.net The study highlighted that substitutions on the phenyl ring were critical for activity. Compounds with electron-withdrawing groups at the 3-position (meta-position), such as 3-isopropoxy (s14 ) and 3-isopropyl (s15 ), were found to inhibit more than 50% of InhA activity when tested at a concentration of 15 μM. researchgate.net

Table 1: In Vitro Inhibition of M. tuberculosis InhA by Pyrrolidine Carboxamide Derivatives

| Compound | Substitution Pattern | IC50 (μM) | % Inhibition @ 15 μM |

|---|---|---|---|

| s1 | Unsubstituted Phenyl | 10 | - |

| s8 | 3-Iodo | - | 26% |

| s10 | 3-Methyl | Weak Activity | - |

| s15 | 3-Isopropyl | 5.55 | >50% |

| p31 | (Structure Specific) | 1.39 | 90% |

| d11 | 3,5-Dichloro | 0.39 | - |

Another area of investigation involves the inhibition of Penicillin-Binding Proteins (PBPs), which are crucial for bacterial cell wall synthesis. A study identified a series of pyrrolidine-2,3-diones as novel inhibitors of P. aeruginosa PBP3. mdpi.com The screening of a protease-targeted library revealed that these compounds could inhibit the enzyme with IC50 values ranging from 4 µM to over 100 µM. mdpi.com

Inhibition of Proteases (e.g., BACE-1, Matrix Metalloproteins)

The pyrrolidine scaffold is also integral to the design of inhibitors for proteases involved in human diseases.

Beta-Secretase (BACE-1): BACE-1 is a primary therapeutic target in Alzheimer's disease, as it is a key enzyme in the generation of amyloid-β peptides. nih.gov Research into BACE-1 inhibitors has explored various pyrrolidine-containing structures. One study focused on the synthesis of 5-oxo-pyrrolidine-3-carboxylic acid derivatives, which were evaluated for their inhibitory activity against BACE-1. researchgate.net This highlights the utility of the pyrrolidine core in designing molecules to target the active site of this aspartyl protease. researchgate.netnih.gov

Matrix Metalloproteinases (MMPs): MMPs are a family of zinc-dependent endopeptidases involved in tissue remodeling, and their dysregulation is implicated in diseases like cancer and arthritis. Pyrrolidine-based structures have been developed as potent MMP inhibitors (MMPIs). A series of compounds based on a 3-mercaptopyrrolidine core demonstrated low nanomolar inhibition of several MMPs. nih.gov These thiol-containing compounds act as effective zinc-binding groups (ZBGs), which is crucial for inhibiting MMP activity. The stereochemistry of the pyrrolidine ring was found to be a determining factor for maximizing binding and effectiveness. nih.gov

Table 2: In Vitro Inhibition of MMPs by 3-Mercaptopyrrolidine Derivatives

| Target MMP | Inhibition Range (nM) |

|---|---|

| MMP-2 (Gelatinase A) | ~2 to 50 nM |

| MMP-13 (Collagenase 3) | ~2 to 50 nM |

| MMP-14 (MT1-MMP) | ~4 to 60 nM |

Receptor Interaction and Modulatory Effects

Derivatives of pyrrolidine-2-carboxylic acid are prominent in neuroscience research, particularly as modulators of key neurotransmitter receptors and ion channels.

Interaction with Ionotropic Glutamate (B1630785) Receptors (iGluRs) Subtypes

Ionotropic glutamate receptors (iGluRs), which include AMPA, Kainate (KA), and NMDA receptors, are fundamental to excitatory neurotransmission in the central nervous system. nih.gov A structurally related analog, (2S,3R)-3-(3-carboxyphenyl)pyrrolidine-2-carboxylic acid , where the m-tolyl group is replaced by a m-carboxyphenyl group, has been extensively studied as a broad-range iGluR antagonist. nih.govnih.gov This compound was rationally designed and synthesized to target kainate receptors, which are implicated in neurological and psychiatric conditions such as epilepsy and depression. nih.gov

In vitro binding assays determined that this compound has micromolar affinity for native iGluRs. nih.gov It displayed the highest affinity for the cloned homomeric kainate receptor subtypes GluK1 and GluK3. nih.gov Functional characterization using two-electrode voltage clamp (TEVC) electrophysiology confirmed its role as a full competitive antagonist at the GluK1 receptor. nih.gov Further structure-activity relationship (SAR) studies explored how substitutions on the phenyl ring affect binding affinity and selectivity. For example, adding a hydroxyl group to the 4' position resulted in a compound with preferential binding for GluK3 over GluK1. nih.gov

Table 3: In Vitro Binding Affinities of (2S,3R)-3-(3-carboxyphenyl)pyrrolidine-2-carboxylic acid at iGluRs

| Receptor Target | Binding Affinity (Ki, μM) |

|---|---|

| AMPA Receptors (native) | 51 |

| Kainate (KA) Receptors (native) | 22 |

| NMDA Receptors (native) | 6 |

| GluK1 (recombinant) | 3.0 |

| GluK3 (recombinant) | 8.1 |

Agonism/Antagonism at G-protein Coupled Receptors (e.g., GPR43)

G protein-coupled receptors (GPCRs) are the largest family of membrane receptors and are crucial drug targets. frontiersin.org The pyrrolidine scaffold has been successfully employed to create potent and selective antagonists for GPCRs. A notable example is a series of 2,4-diaryl substituted pyrrolidine-3-carboxylic acids designed as endothelin receptor antagonists. The endothelin A (ETA) receptor is a GPCR involved in vasoconstriction. One compound in this class, A-216546 , demonstrated subnanomolar affinity for the human ETA receptor subtype and an exceptionally high selectivity of over 130,000-fold for the ETA receptor versus the ETB receptor. medchemexpress.com

Modulation of Voltage-Gated Calcium Channels (VGCC) Subunits

Voltage-gated calcium channels (VGCCs) are critical for regulating neuronal excitability. T-type calcium channels, in particular, have emerged as promising therapeutic targets for conditions like neuropathic pain. nih.gov In this context, novel pyrrolidine-based inhibitors have been developed and evaluated for their activity against Ca_v3.1 and Ca_v3.2 channel isoforms. nih.gov The development process involved pharmacophore mapping and structural hybridization to optimize the inhibitory activities of these compounds, demonstrating the versatility of the pyrrolidine scaffold in modulating the function of these important ion channels. nih.gov

In Vitro Antimicrobial Profiling

No studies reporting the in vitro antimicrobial profiling of 3-(m-tolyl)pyrrolidine-2-carboxylic acid were identified. However, research on other pyrrolidine derivatives suggests that this scaffold can exhibit antimicrobial properties.

Direct evaluation of This compound against Mycobacterium tuberculosis has not been reported. However, the broader class of pyrrolidine carboxamides has been investigated as potential inhibitors of InhA, the enoyl acyl carrier protein reductase from Mycobacterium tuberculosis, which is a key enzyme in the mycobacterial fatty acid elongation cycle. nih.gov A high-throughput screening identified a series of pyrrolidine carboxamides as a novel class of potent InhA inhibitors. nih.gov For instance, certain optimized pyrrolidine carboxamide derivatives have shown significant inhibitory activity against this enzyme. nih.gov This suggests that the pyrrolidine core can be a valuable pharmacophore for the development of antitubercular agents.

There is no available data on the general antibacterial properties of This compound . Studies on other related compounds, such as N-(nitrophenyl)cycloamino-2-carboxylic acids, have demonstrated good antibacterial activities against a range of both Gram-positive and Gram-negative bacterial strains. researchgate.net For example, some N-(o-nitrophenyl)pyrrolidine-2-carboxylic acid derivatives were found to be more potent than nalidixic acid against Enterococcus faecalis, Mycobacterium smegmatis, Escherichia coli, and Proteus vulgaris, and more potent than streptomycin against Enterobacter cloacae and Staphylococcus aureus. researchgate.net These findings highlight the potential of the pyrrolidine-2-carboxylic acid scaffold in developing new antibacterial agents.

Other Relevant Non-Clinical Biological Assessments

No non-clinical biological assessments regarding the anti-inflammatory or anticancer potential of This compound have been published. The following sections discuss the activities of related pyrrolidine derivatives.

The anti-inflammatory potential of This compound in cellular models has not been documented. Research on other carboxylic acid derivatives has shown promising anti-inflammatory effects. For example, new (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanal and their corresponding carboxylic acid analogues have been synthesized and evaluated for their in vitro cyclooxygenase (COX-1 and COX-2) and 5-lipoxygenase (5-LOX) inhibitory potentials. nih.govmdpi.com Several of these carboxylic acid derivatives exhibited potent inhibition of these inflammatory enzymes. nih.gov

There are no published studies on the anticancer activity of This compound . However, various derivatives of pyrrolidine and pyrrolidone have been synthesized and evaluated for their cytotoxic effects against different cancer cell lines. For instance, a series of 5-oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxylic acid derivatives were synthesized and tested for their anticancer activity against human A549 pulmonary epithelial cells. mdpi.com The incorporation of certain heterocyclic rings into the molecular structure was found to enhance the anticancer activity. mdpi.com Additionally, novel amide derivatives of 5-(p-tolyl)-1-(quinolin-2-yl)pyrazole-3-carboxylic acid have been assessed for their antiproliferative activities against human liver, breast, and colon carcinoma cell lines, with some compounds exhibiting promising cytotoxic activity. nih.gov These studies indicate that the broader class of compounds containing a pyrrolidine or a related five-membered heterocyclic ring can serve as a basis for the development of new anticancer agents.

Advanced Applications of Pyrrolidine 2 Carboxylic Acid Scaffolds in Chemical Sciences

Role in Organocatalysis

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful tool in modern organic synthesis. Pyrrolidine-2-carboxylic acid and its derivatives are among the most successful organocatalysts, particularly in asymmetric synthesis. unibo.it The presence of the m-tolyl group at the 3-position of the pyrrolidine (B122466) ring in 3-(m-tolyl)pyrrolidine-2-carboxylic acid is expected to influence its catalytic activity and selectivity through steric and electronic effects.

Catalytic Activity in Organic Transformations

Derivatives of proline are well-known to catalyze a variety of organic transformations, including aldol (B89426) reactions, Mannich reactions, and Michael additions. unibo.it The catalytic cycle typically involves the formation of an enamine or an iminium ion intermediate from the reaction of the pyrrolidine's secondary amine with a carbonyl compound. The stereochemical outcome of these reactions is often controlled by the stereochemistry of the catalyst.

The m-tolyl group in this compound can be expected to play a crucial role in the catalyst's performance. Its steric bulk can influence the facial selectivity of the approach of reactants to the reactive intermediate, thereby enhancing the enantioselectivity of the transformation. Furthermore, the electronic nature of the tolyl group can affect the nucleophilicity and stability of the enamine intermediate. Research on similar 3-aryl-proline derivatives has shown that the electronic properties of the aryl substituent can fine-tune the catalyst's reactivity.

Table 1: Potential Catalytic Applications of this compound in Asymmetric Reactions

| Reaction Type | Substrates | Expected Product | Potential Advantage of m-Tolyl Group |

| Aldol Reaction | Aldehyde + Ketone | β-Hydroxy carbonyl | Enhanced diastereoselectivity and enantioselectivity |

| Mannich Reaction | Aldehyde + Amine + Ketone | β-Amino carbonyl | Improved stereocontrol |

| Michael Addition | α,β-Unsaturated carbonyl + Nucleophile | 1,5-Dicarbonyl compound | Increased enantioselectivity |

| Diels-Alder Reaction | Diene + Dienophile | Cyclohexene derivative | Enhanced facial selectivity |

Application in Multi-Component Reactions

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a complex product, are highly valued for their efficiency and atom economy. Pyrrolidine-based organocatalysts have been successfully employed in asymmetric MCRs to generate structurally diverse and stereochemically complex molecules. mdpi.com

While specific studies on this compound in MCRs are not available, its potential can be extrapolated from related systems. For instance, in a three-component reaction involving an aldehyde, an amine, and a C-H acid, the catalyst could facilitate a cascade of reactions, such as an initial Mannich reaction followed by an intramolecular cyclization. The m-tolyl group would be anticipated to influence the stereochemical outcome of the key bond-forming steps, leading to the formation of specific stereoisomers of the final product. The development of such catalytic MCRs is a growing area of research with significant implications for drug discovery and natural product synthesis.

Intermediates and Precursors in Complex Molecule Synthesis

The pyrrolidine scaffold is a common motif in a vast array of biologically active natural products and pharmaceutical agents. researchgate.net Functionalized pyrrolidine-2-carboxylic acids, such as the 3-(m-tolyl) derivative, serve as valuable chiral building blocks for the synthesis of more complex and medicinally relevant molecules.

Preparation of Bioactive Lactam Derivatives

Lactams, particularly β-lactams and γ-lactams, are core structures in many antibiotics and other therapeutic agents. uclouvain.beum.esresearchgate.netnih.gov Pyrrolidine-2-carboxylic acid derivatives are excellent precursors for the synthesis of various lactam-containing molecules. The carboxylic acid and the secondary amine functionalities within the same molecule provide a convenient handle for intramolecular cyclization or for coupling with other molecules to form lactam rings.

Starting from this compound, one could envision the synthesis of novel γ-lactams through intramolecular amidation. Such compounds, bearing a tolyl substituent, could exhibit interesting biological activities. For instance, many bioactive γ-lactams derive their function from the specific substitution pattern on the lactam ring. uclouvain.be The synthesis of β-lactams, on the other hand, typically involves a [2+2] cycloaddition between a ketene (B1206846) and an imine. While not a direct conversion, the pyrrolidine moiety can be incorporated into one of the reactants to generate β-lactams fused to or substituted with the pyrrolidine ring.

Table 2: Potential Bioactive Lactam Derivatives from this compound

| Lactam Type | Synthetic Strategy | Potential Biological Activity |

| γ-Lactam | Intramolecular amidation | Antibacterial, Antifungal, Cytotoxic |

| Fused β-Lactam | Multi-step synthesis involving the pyrrolidine scaffold | Antibiotic (β-lactamase inhibitors) |

| Spirocyclic β-Lactam | Cycloaddition reactions | Cholesterol absorption inhibitors, Antiviral |

Building Blocks for Diverse Heterocyclic Compounds

Beyond lactams, the this compound scaffold can be utilized to construct a wide variety of other heterocyclic systems. The functional groups on the pyrrolidine ring can be chemically manipulated to participate in various cyclization reactions. For example, the carboxylic acid can be reduced to an alcohol, which can then act as a nucleophile in ring-forming reactions. The secondary amine can be functionalized and used in cycloaddition or condensation reactions.

The synthesis of fused heterocyclic systems, where the pyrrolidine ring is part of a larger polycyclic structure, is of particular interest in medicinal chemistry. nih.gov The m-tolyl substituent would be carried through the synthetic sequence, imparting its specific steric and electronic properties to the final heterocyclic compound. This approach allows for the systematic exploration of the chemical space around a particular pharmacophore, which is a key strategy in drug discovery. The pyrrolidine ring often provides a rigid framework that correctly orients the appended functional groups for optimal interaction with biological targets. researchgate.net

Contributions to Materials Science

The application of chiral organic molecules in materials science is a rapidly developing field. Functionalized pyrrolidine derivatives are being explored for the creation of novel materials with unique properties. researchgate.net The incorporation of a well-defined chiral unit like this compound into a polymer backbone or a metal-organic framework (MOF) can induce chirality at the macroscopic level, leading to materials with interesting optical or catalytic properties.

For instance, pyrrolidine-based monomers can be polymerized to create chiral polymers that can be used as stationary phases in chiral chromatography for the separation of enantiomers. The m-tolyl group could enhance the chiral recognition capabilities of such a polymer through additional steric and π-π interactions.

In the realm of MOFs, chiral ligands are used to construct porous materials with enantioselective recognition and catalytic capabilities. While direct use of this compound as a linker in MOF synthesis might be challenging due to the flexibility of the pyrrolidine ring, it could be functionalized to create more rigid linkers. These chiral MOFs could find applications in asymmetric catalysis, enantioselective separations, and as sensors for chiral molecules. The development of such advanced materials is a testament to the versatility of the pyrrolidine scaffold beyond its traditional roles in synthesis and medicinal chemistry.

Applications in Organic Conductors

A thorough review of scientific literature did not yield specific research findings or detailed data regarding the application of this compound as a component in organic conductors. The unique structural features of this compound, including the tolyl group and the carboxylic acid functional group on the pyrrolidine ring, suggest potential for investigation in this area. However, at present, there is no published research detailing its synthesis for, or incorporation into, conductive materials. Further research would be necessary to explore its potential utility in this field, including studies on its electronic properties and compatibility with other components of organic conductors.

Integration into Polymeric Structures

Similarly, a comprehensive search of available scientific literature found no specific examples or detailed studies on the integration of this compound into polymeric structures. While pyrrolidine derivatives are utilized in polymer chemistry, the specific use of this compound as a monomer or a functional additive in polymers is not documented. The carboxylic acid and secondary amine functionalities present in the molecule could theoretically allow for its incorporation into polymer backbones, for example, through polycondensation reactions to form polyamides. However, without experimental data, any discussion of its impact on polymer properties such as thermal stability, mechanical strength, or conductivity would be purely speculative. Further research is required to determine the viability and potential advantages of incorporating this compound into polymeric materials.

Future Perspectives and Emerging Research Avenues for 3 M Tolyl Pyrrolidine 2 Carboxylic Acid Research

Exploration of Unexplored Synthetic Pathways and Green Chemistry Innovations

Future synthetic research on 3-(M-tolyl)pyrrolidine-2-carboxylic acid is expected to focus on developing more efficient and environmentally benign methodologies. While various methods exist for constructing the pyrrolidine (B122466) core, emerging strategies aim to reduce step counts, improve stereoselectivity, and minimize waste. mdpi.com

One promising area is the application of C(sp³)–H activation. This powerful technique allows for the direct functionalization of carbon-hydrogen bonds, offering a more atom-economical approach to creating analogs of this compound. nih.gov For instance, a C-H activation strategy could be employed to introduce or modify substituents on the pyrrolidine ring, bypassing the need for pre-functionalized starting materials. nih.gov

Green chemistry principles are also poised to reshape the synthesis of these compounds. This includes the use of:

Biocatalysis: Employing enzymes to catalyze key steps could lead to higher enantioselectivity and milder reaction conditions.

Flow Chemistry: Continuous flow reactors can offer better control over reaction parameters, improve safety, and allow for easier scalability compared to traditional batch processes.

Greener Solvents: Shifting from hazardous organic solvents to more sustainable alternatives like water, supercritical fluids, or bio-based solvents will be a key focus.

These innovations will not only make the synthesis of this compound and its derivatives more efficient but also more environmentally sustainable.

Development of Advanced Derivatization Strategies for Enhanced Biological Profiles

Derivatization of the core this compound structure is a critical avenue for enhancing its biological activity and selectivity. The carboxylic acid and the secondary amine functionalities provide versatile handles for chemical modification. mdpi.com

Future strategies will likely involve creating extensive libraries of derivatives for structure-activity relationship (SAR) studies. nih.gov Key areas for derivatization include:

Amide and Ester Formation: The carboxylic acid group can be converted into a wide range of amides and esters to modulate properties like cell permeability, metabolic stability, and target binding affinity.

N-Substitution: The pyrrolidine nitrogen can be functionalized with various substituents to explore interactions with specific receptor pockets.

Aryl Ring Modification: Altering the substitution pattern on the m-tolyl group can fine-tune electronic and steric properties, potentially leading to improved potency and selectivity. ebi.ac.uk

Advanced derivatization will also utilize novel chemical linkers and bioisosteric replacements to optimize the pharmacokinetic and pharmacodynamic profiles of the resulting compounds. The goal is to develop derivatives with superior efficacy and a better understanding of their therapeutic potential. nih.govresearchgate.net

Integration of Machine Learning and Artificial Intelligence in Computational Studies

The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize the study of compounds like this compound. crimsonpublishers.comnih.gov These computational tools can accelerate the drug discovery process at multiple stages. crimsonpublishers.comnih.gov

Key applications of AI and ML include:

Predictive Modeling: AI algorithms can build models to predict various properties of novel derivatives, including their bioactivity, toxicity, and physicochemical characteristics, without the need for initial synthesis and testing. crimsonpublishers.comresearchgate.net

De Novo Drug Design: Generative AI models can design entirely new molecules based on the this compound scaffold, optimized for binding to a specific biological target. youtube.com

Synthesis Prediction: AI tools can analyze existing chemical literature to propose novel and efficient synthetic routes, potentially identifying pathways that a human chemist might overlook. digitellinc.com

Target Identification: By analyzing large biological datasets, AI can help identify potential protein targets for a given compound, accelerating the understanding of its mechanism of action.

The table below illustrates potential applications of different AI/ML models in the research of this compound.

| AI/ML Model Type | Application in Drug Discovery | Potential Use for this compound |

| Deep Neural Networks (DNNs) | Predicting 3D protein structures and compound bioactivity. nih.gov | Predicting the binding affinity of derivatives to target proteins. |

| Recurrent Neural Networks (RNNs) | Generating novel chemical structures and predicting protein properties. nih.gov | Designing novel derivatives with desired pharmacological profiles. |

| Decision Tree Models | Predicting toxicity and other biological endpoints. researchgate.net | Assessing the potential toxicity of newly designed analogs. |

By leveraging these computational approaches, researchers can more rapidly identify promising drug candidates and optimize their properties before committing to resource-intensive laboratory synthesis. crimsonpublishers.com

Expansion of Non-Clinical Biological Target Identification and Mechanistic Elucidation

While the pyrrolidine scaffold is present in many approved drugs, the specific biological targets and mechanisms of action for this compound are not well-defined. nih.gov Future research will need to focus on identifying its molecular targets and elucidating its biological function.

Emerging techniques for target identification include:

Chemical Proteomics: This approach uses chemical probes based on the parent molecule to identify binding partners in complex biological samples, such as cell lysates.

Phenotypic Screening: High-content screening of compound libraries against various cell lines can reveal disease-relevant phenotypes and provide clues about the underlying mechanism of action.

Genetic Approaches: Techniques like CRISPR-Cas9 screening can identify genes that are essential for the activity of a compound, thereby pointing to its molecular targets or pathways.

Once a primary target is identified, further mechanistic studies will be necessary to understand how the compound modulates its function at a molecular level. This could involve biochemical assays, biophysical techniques like X-ray crystallography to determine the binding mode, and cell-based assays to confirm the downstream effects of target engagement. A deeper understanding of the molecular interactions will be crucial for the rational design of more potent and selective analogs. nih.gov

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(m-tolyl)pyrrolidine-2-carboxylic acid, and how do reaction conditions influence diastereoselectivity?

- Methodological Answer : A diastereoselective approach involving aryl/heteroaryl substituent introduction to the pyrrolidine scaffold is recommended. For example, methyl 3-aryl-5-oxopyrrolidine-2-carboxylates can be synthesized via cyclocondensation of β-enamino esters with α,β-unsaturated carbonyl compounds, using catalysts like palladium or copper in solvents such as DMF or toluene . Reaction temperature and solvent polarity critically affect stereochemical outcomes. X-ray crystallography (as used in similar studies) should confirm stereochemistry .

Q. How can researchers verify the structural integrity and purity of this compound derivatives?

- Methodological Answer : Combine spectroscopic (¹H/¹³C NMR, IR) and chromatographic (HPLC, LC-MS) analyses. For chiral verification, polarimetry or chiral stationary-phase HPLC is essential. Elemental analysis and X-ray diffraction (as in ’s crystallographic data) resolve ambiguities in stereoisomerism .

Q. What are the key challenges in characterizing the physicochemical properties of this compound?

- Methodological Answer : Challenges include low solubility in aqueous media and hygroscopicity. Use techniques like dynamic light scattering (DLS) for aggregation studies and thermal gravimetric analysis (TGA) for stability profiling. Solubility can be enhanced via salt formation (e.g., hydrochloride salts, as in ) or co-solvent systems .

Advanced Research Questions

Q. How does the m-tolyl substituent influence the compound’s bioactivity compared to other aryl groups (e.g., phenyl, pyridyl)?

- Methodological Answer : Conduct structure-activity relationship (SAR) studies by synthesizing analogs with varying aryl groups. Test in vitro/in vivo models for target engagement (e.g., glutamate receptor antagonism, as in ). Computational docking (using software like AutoDock) can predict binding affinities to receptors like iGluRs .

Q. What strategies resolve enantiomeric impurities in this compound synthesis?

- Methodological Answer : Use chiral auxiliaries (e.g., Boc-protected intermediates) or enzymatic resolution with lipases/esterases. For example, employed (2S,3R)-stereochemistry for receptor selectivity. Chiral HPLC or capillary electrophoresis quantifies enantiomeric excess (ee) .

Q. How can researchers address contradictory data in biological assays (e.g., varying IC₅₀ values across studies)?

- Methodological Answer : Standardize assay conditions (pH, temperature, cell lines) and validate with positive controls (e.g., known glutamate antagonists in ). Replicate experiments using orthogonal methods (e.g., fluorescence-based vs. radioligand binding assays). Meta-analyses of published data (e.g., vs. 13) identify protocol-dependent variables .

Q. What are the computational approaches to predict the metabolic stability of this compound?

- Methodological Answer : Use in silico tools like SwissADME or MetaCore to predict cytochrome P450 metabolism and metabolite formation. Validate with in vitro microsomal assays (human liver microsomes + NADPH). ’s cathepsin B inhibitor study highlights the importance of steric shielding for stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.